molecular formula C20H21N3O3S B2987308 2-phenyl-2-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)acetamide CAS No. 1257546-02-3

2-phenyl-2-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)acetamide

Cat. No. B2987308
M. Wt: 383.47
InChI Key: MKJZGMCWALGGSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-2-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)acetamide, also known as SPPA, is a sulfonamide derivative that has been widely used in scientific research due to its potential therapeutic applications. This compound has demonstrated promising results in treating various diseases, including cancer, inflammation, and neurodegenerative disorders.

Scientific Research Applications

Antitumor Activity

Acetamide and pyrrole derivatives have been extensively studied for their antitumor properties. For example, novel antitumor acetamide, pyrrole, and other derivatives have been synthesized to evaluate their antitumor activity. Compound 4, a pyrrole derivative, was found to be more effective than doxorubicin, a reference drug, indicating the potential of such compounds in cancer therapy (Alqasoumi et al., 2009).

Antimicrobial Evaluation

Derivatives bearing a sulfamoyl moiety have shown significant antimicrobial activities. The synthesis of new heterocyclic compounds incorporating sulfamoyl moieties aimed to use them as antimicrobial agents has been explored, demonstrating promising results against various bacterial and fungal strains (Darwish et al., 2014).

Glutaminase Inhibition

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, incorporating phenylacetamide structures, have been synthesized and evaluated as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). This inhibition is relevant for therapeutic strategies against cancer, as some cancer cells are highly dependent on glutamine for growth (Shukla et al., 2012).

Coordination Complexes and Antioxidant Activity

Pyrazole-acetamide derivatives have been used to construct novel Co(II) and Cu(II) coordination complexes. These complexes were characterized and evaluated for their antioxidant activity, showcasing significant potential due to their structural features (Chkirate et al., 2019).

Antimicrobial and Antifungal Screening

Acetamide derivatives have also been synthesized and screened for their antimicrobial and antifungal activities, highlighting the versatility of acetamide as a core structure for developing new therapeutic agents (MahyavanshiJyotindra et al., 2011).

properties

IUPAC Name

2-phenyl-2-pyrrol-1-yl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c21-27(25,26)18-10-8-16(9-11-18)12-13-22-20(24)19(23-14-4-5-15-23)17-6-2-1-3-7-17/h1-11,14-15,19H,12-13H2,(H,22,24)(H2,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJZGMCWALGGSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-2-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)acetamide

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